7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXADJBHTHJDKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Table 1: Cyclization-Based Synthesis Parameters
| Starting Material | Solvent | Temperature | Yield | Key Characterization Data |
|---|---|---|---|---|
| 3-Amino-4-cyanopyrazole | Dioxane | Reflux | 68% | NMR (δ 8.1 ppm, singlet) |
| Ethyl acetoacetate | Glacial AcOH | Reflux | 75% | Mp 298–299°C, IR (C≡N) 2190 cm |
Michael Addition-Cyclization Strategies
A contemporary method employs α-azidochalcones and 3-aminopyrazoles in a Michael addition-cyclization cascade. The reaction initiates with a Michael addition at the exocyclic amino group, followed by nitrogen elimination and intramolecular cyclization. Optimized in ethanol at 80°C, this method yields 85–92% of product, with regioselectivity confirmed via -HMBC spectroscopy.
For example, reacting α-azidochalcone 1a with 3-aminopyrazole 2b in pyridine produces 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile in 89% yield. The mechanism involves tautomerization and water elimination, as illustrated in molecular modeling studies.
Enaminonitrile-Mediated Synthesis
Pyridine-mediated reactions between pyrazoles and enaminonitriles offer regioselective pathways. A study demonstrated that pyrazole 9a and enaminonitrile 12 react in pyridine at 120°C under microwave irradiation to form the product in 92% yield. Regioselectivity was validated via X-ray crystallography, confirming the amino group at C-7.
Table 2: Enaminonitrile Reaction Optimization
| Conditions | Time | Yield | Regioselectivity (C-7:C-5) |
|---|---|---|---|
| Conventional reflux | 12 h | 71% | 3:1 |
| Microwave irradiation | 20 min | 92% | >20:1 |
Microwave heating significantly enhances reaction efficiency, reducing time from 12 hours to 20 minutes while improving regioselectivity.
Catalytic Cross-Coupling Approaches
Palladium-catalyzed cross-coupling has emerged for functionalized derivatives. For instance, 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile reacts with aryl amines using Pd(OAc)/BINAP/CsCO in dioxane, yielding 81–94% of products. This method enables late-stage diversification, critical for structure-activity relationship studies.
Decarboxylation and Functional Group Interconversion
Decarboxylation of ester precursors provides an alternative route. Heating ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate in 40% sulfuric acid at 260°C removes the carboxyl group, yielding the carbonitrile derivative in 82% yield. IR spectroscopy confirms the loss of ester carbonyl signals (1700 cm) and emergence of nitrile stretches (2190 cm).
Solvent and Base Optimization
Solvent polarity profoundly impacts yield. Comparative studies show pyridine outperforms DMF or ethanol in cyclization reactions due to its dual role as base and solvent. Adding sodium acetate in DMF further accelerates cyclization, reducing reaction time by 30%.
Analytical Validation and Quality Control
Structural confirmation relies on multimodal spectroscopy:
-
NMR : Aromatic protons appear as singlets (δ 8.4–9.5 ppm), with NH groups resonating as broad singlets (δ 9.0–9.5 ppm).
-
IR : Distinct nitrile (2190 cm) and amine (3337–3436 cm) stretches.
-
X-ray crystallography : Confirms planar pyrazolo[1,5-a]pyrimidine core with bond lengths of 1.32–1.38 Å for C-N bonds .
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have shown promising anticancer properties. Studies indicate that these compounds can inhibit various cancer cell lines effectively.
- Mechanism of Action : The compound exhibits dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation and survival. For instance, derivatives like 6t and 6s demonstrated IC50 values of 0.09 µM and 0.23 µM against CDK2, respectively, indicating potent activity comparable to established inhibitors like ribociclib .
- Broad-Spectrum Activity : Another study highlighted that certain derivatives achieved an average growth inhibition of 43.9% across 56 cancer cell lines, showcasing their potential as broad-spectrum anticancer agents .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 6t | 0.09 | CDK2 |
| 6s | 0.23 | CDK2 |
| 6n | - | Broad-spectrum anticancer activity |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- α-Glucosidase Inhibition : A series of fully substituted pyrazolo[1,5-a]pyrimidines were synthesized and tested for α-glucosidase inhibition. The most potent derivative exhibited an IC50 value of 15.2 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) . This suggests a strong potential for managing postprandial blood glucose levels.
- Trk Inhibition : The strategic modification of the pyrazolo[1,5-a]pyrimidine framework has led to enhanced Trk inhibition activity in the nanomolar range. Substitutions at specific positions on the ring system have been shown to significantly improve enzymatic inhibition .
Anti-inflammatory Properties
Research has indicated that derivatives of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile possess anti-inflammatory effects:
- Pharmacological Screening : Compounds derived from this scaffold demonstrated significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. For instance, certain derivatives showed better safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, with higher LD50 values indicating lower toxicity .
| Compound | LD50 (mg/kg) | Activity Type |
|---|---|---|
| 17 | >1100 | Anti-inflammatory |
| Diclofenac | <200 | Reference NSAID |
Structural Modifications and SAR
The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced biological activities:
Wirkmechanismus
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antiviral activity is associated with its ability to inhibit viral replication by targeting specific viral enzymes. Its antidiabetic effects are linked to its interaction with insulin receptors, enhancing insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at positions 5, 6, and 5. Key analogues include:
Key Observations :
- Position 7: The amino group (-NH₂) enhances interactions with biological targets (e.g., kinases, DNA), while aryl/heteroaryl groups (e.g., 4-bromophenyl) improve selectivity for enzymes like KDM4D .
- Position 5 : Methyl or phenyl groups increase lipophilicity, aiding blood-brain barrier penetration for CNS-targeting compounds .
- Cytotoxicity : 7-Hydroxy-5-methyl derivatives exhibit potent activity against MCF-7 breast cancer cells (IC₅₀ = 55.97 μg/mL), outperforming Lapatinib .
Antimicrobial Activity :
- 7-Amino-5-methyl derivatives: Broad-spectrum activity against S. aureus and E. coli (MIC = 12.5–25 μg/mL) .
- 7-Hydroxy derivatives : Superior antifungal activity against Candida albicans (ZOI = 18–22 mm) .
Anticancer Activity :
- 7-(4-Bromophenyl) derivatives : Inhibit KDM4D (IC₅₀ = 0.5 μM), a histone demethylase implicated in cancer .
- CDK9 inhibitors: 7-Amino derivatives (e.g., WO2015124941) show nanomolar potency against cyclin-dependent kinases .
CNS Activity :
- 5-Methyl-7-cyclopropyl derivatives: Exhibit hypnotic effects at 10 mg/kg (mouse model), comparable to Zaleplon .
Physicochemical and Pharmacokinetic Properties
| Property | 7-Amino-3-carbonitrile | 5,7-Dimethyl-3-carbonitrile | 7-(4-Br-Ph)-3-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.24 | 229.25 | 299.14 |
| LogP | 1.3 | 1.8 | 2.5 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
| Topological Polar Surface Area | 80 Ų | 65 Ų | 75 Ų |
| Solubility (mg/mL) | 0.15 (aqueous) | 0.08 | <0.05 |
Insights: Increased lipophilicity (higher LogP) in bromophenyl derivatives improves membrane permeability but reduces aqueous solubility . The amino group enhances hydrogen bonding, critical for target engagement .
Structure-Activity Relationship (SAR) Trends
- Position 3: The cyano group (-CN) is essential for π-stacking interactions with aromatic residues in enzyme binding pockets .
- Position 7: Amino groups enhance binding to kinases (e.g., CDK9), while aryl groups improve selectivity for epigenetic targets (e.g., KDM4D) .
- Position 5 : Methyl groups optimize pharmacokinetics by balancing LogP and solubility .
Biologische Aktivität
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused pyrazole and pyrimidine structure, this compound exhibits potential therapeutic applications, particularly in antiviral, anti-inflammatory, and anticancer domains.
Chemical Structure and Properties
The molecular formula of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is . The presence of amino and carbonitrile functional groups contributes to its reactivity and biological interactions. The compound's structure allows for specific binding to various biological targets, enhancing its pharmacological profile.
The biological activity of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is primarily attributed to its ability to interact with enzymes and receptors. Notably, it has been shown to modulate the activity of adenosine receptors, which play crucial roles in numerous physiological processes. Additionally, the compound's electron-withdrawing substituents enhance its binding affinity and potency against specific targets.
Antiviral Activity
Research indicates that derivatives of 7-Aminopyrazolo[1,5-a]pyrimidine exhibit significant inhibitory effects against the hepatitis C virus (HCV). A study synthesized various derivatives and evaluated their efficacy in cell culture systems, demonstrating potent antiviral properties with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, it demonstrated inhibition of NF-κB/AP-1 reporter activity in cellular assays .
Anticancer Potential
7-Aminopyrazolo[1,5-a]pyrimidine derivatives have been explored for their anticancer properties. They have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds have been identified that target key signaling pathways in cancer cells .
Research Findings and Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between appropriate precursors such as 5-aminopyrazoles and various carbonitriles or other electrophiles. Structure-activity relationship studies have revealed that modifications at specific positions on the pyrazole or pyrimidine rings can significantly influence biological activity. For instance, substituents at the C-3 position have been correlated with enhanced inhibitory effects against α-glucosidase .
Q & A
Basic Research Questions
Q. What are the most effective synthetic methods for 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile?
- Answer : The compound is typically synthesized via microwave-assisted reactions or coupling with bidentate electrophiles. For example, microwave irradiation (120°C, 20 min) in pyridine yields derivatives with high efficiency and reduced reaction time compared to traditional reflux methods . Alternative routes involve solvent-free grinding of 3(5)-amino-5(3)-hydrazinopyrazole with 3-oxo-3-arylpropanenitrile, which avoids harsh solvents and improves atom economy . Key parameters include solvent choice (e.g., pyridine or acetonitrile) and temperature control to minimize side products.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Answer : Structural confirmation relies on:
- NMR/IR/MS : For functional group identification and purity assessment. For example, NMR resolves aromatic protons and amine groups, while IR confirms nitrile stretches (~2200 cm) .
- X-ray crystallography : Determines planarity and intermolecular interactions. The title compound exhibits coplanar non-H atoms (r.m.s. deviation: 0.011 Å) and weak C–H⋯N hydrogen bonds forming infinite sheets .
- Elemental analysis : Validates empirical formulas (e.g., CHClN) with ≤5% deviation from theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Answer : Optimization strategies include:
- Microwave vs. conventional heating : Microwave synthesis reduces time (20 min vs. 5–6 hours) and increases yield (e.g., 70% for derivative 4a) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol facilitates crystallization .
- Regioselectivity control : Use of HMBC experiments resolves tautomeric ambiguities (e.g., amino-imine tautomerism in derivatives) .
Q. How do structural modifications influence biological activity in drug design?
- Answer : Substituents at positions 5, 6, and 7 modulate activity:
- Anti-tumor applications : Chlorine or trifluoromethyl groups at position 5 enhance kinase inhibition (e.g., CHK1 inhibitors with IC = 0.16 µM) .
- Mitochondrial BCATm inhibition : 5-Propyl and 7-oxo substituents in 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (compound 61) increase circulating branched-chain amino acids in mice .
- Anti-inflammatory activity : Aryl groups at position 7 improve potency via hydrophobic interactions .
Q. What contradictions exist in structural assignments, and how are they resolved?
- Answer : Early literature misassigned regiochemistry due to tautomerism. X-ray crystallography (e.g., compound 10c) confirmed the 7-amino configuration over previously proposed tautomers . HMBC correlations between N15 and H7 further validated the correct regioisomer .
Q. What role does this scaffold play in kinase inhibitor design?
- Answer : The pyrazolo[1,5-a]pyrimidine core serves as a ATP-binding pocket mimetic. For example:
- CDK2/PCNA inhibition : 5-Chloro and isopropylamino substituents improve binding affinity .
- Pf-dihydroorotate dehydrogenase inhibition : 7-Aryl derivatives (e.g., β-naphthyl) show anti-malarial activity (IC = 0.16 mM) .
- CHK1 inhibitors : 3-Pyridyl and thiazolyl substituents enhance selectivity .
Methodological Considerations
- Data contradiction analysis : Cross-validate NMR assignments with -labeling or X-ray data to resolve tautomerism .
- Crystallization optimization : Use ethyl acetate or ethanol for slow evaporation, yielding diffraction-quality crystals .
- Biological assay design : Prioritize substituents with logP < 3 and PSA < 90 Ų to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
